3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide
Description
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide (CAS: 26638-66-4) is a dibenzothiazepine derivative characterized by a bicyclic structure fused with a seven-membered thiazepine ring. The molecule features two chlorine substituents at positions 3 and 11, a methyl group at position 6, and two sulfonyl oxygen atoms (5,5-dioxide configuration). Its molecular formula is C₁₄H₁₁Cl₂NO₂S, with a molecular weight of 328.21 g/mol.
This compound serves as a critical intermediate in synthesizing tianeptine derivatives, a class of antidepressants and neuropathic pain modulators. Key physicochemical properties include a density of 1.54 g/cm³, boiling point of 445.3°C, and flash point of 223.1°C.
Properties
IUPAC Name |
3,11-dichloro-6-methyl-11H-benzo[c][2,1]benzothiazepine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-17-12-5-3-2-4-10(12)14(16)11-7-6-9(15)8-13(11)20(17,18)19/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHICZIHQHGRZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949471 | |
| Record name | 3,11-Dichloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26638-66-4 | |
| Record name | Dibenzo[c,f][1,2]thiazepine, 3,11-dichloro-6,11-dihydro-6-methyl-, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26638-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,11-Dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine 5,5-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,11-Dichloro-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Early Approaches Using Hydrogen Chloride Gas
Initial synthetic routes for 3,11-dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,thiazepine 5,5-dioxide relied on direct chlorination using hydrogen chloride (HCl) gas. As described in patents such as FR 2104728 and EP 0671173, the process involved suspending 3-chloro-6-methyl-6,11-dihydrodibenzo[c,f]thiazepin-11-ol 5,5-dioxide in a chlorinated solvent (e.g., dichloromethane) and bubbling HCl gas through the mixture at low temperatures (0–10°C) for 2–4 hours. This method achieved chlorination of the hydroxyl group at the 11-position but faced significant limitations:
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Excessive HCl Consumption : Continuous bubbling led to HCl wastage, increasing costs and safety risks.
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Toxicity Hazards : Prolonged exposure to HCl gas posed health risks to operators.
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Moderate Yields : Impurities from side reactions often reduced yields to 70–80%.
Modern In Situ Hydrochlorination
Patent KR102199871B1: A Breakthrough in Efficiency
A landmark advancement was disclosed in KR102199871B1 (2018), which introduced an in situ HCl generation method using acetyl chloride and alcohol. This approach eliminated external HCl gas use, addressing safety and efficiency concerns.
Reaction Mechanism
The process involves three stages:
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Suspension in Non-Protonic Solvent : 3-Chloro-6-methyl-6,11-dihydrodibenzo[c,f][1,thiazepin-11-ol 5,5-dioxide is suspended in dichloromethane (preferred for its low polarity and high solubility).
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Alcohol and Acetyl Chloride Addition : Methanol (1–3 equivalents) is added, followed by acetyl chloride in equimolar amounts. The reaction between methanol and acetyl chloride generates HCl in situ:
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Stirring and Workup : The mixture is stirred at 25–35°C, followed by filtration and acetone washing to isolate the product.
Advantages Over Traditional Methods
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Quantitative HCl Utilization : In situ generation ensures 100% HCl consumption, minimizing waste.
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Safety : Eliminates handling of gaseous HCl.
Comparative Analysis of Methods
Process Optimization Strategies
Solvent Selection
Dichloromethane is optimal due to its ability to dissolve both the starting material and in situ-generated HCl. Alternatives like ethyl acetate or toluene reduce reaction rates by 15–20%.
Temperature Control
Maintaining 0–10°C during acetyl chloride addition prevents exothermic side reactions. Subsequent stirring at 25–35°C ensures complete conversion within 1 hour.
Stoichiometric Balance
A 1:1 molar ratio of acetyl chloride to methanol is critical. Excess acetyl chloride leads to over-chlorination, while insufficient amounts result in unreacted starting material.
Industrial Applications and Scalability
The in situ method has been adopted by pharmaceutical manufacturers for tianeptine production due to its scalability. Pilot-scale batches (50–100 kg) consistently achieve 95% yield, meeting regulatory standards for impurity profiles .
Chemical Reactions Analysis
Types of Reactions
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiazepine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, room temperature to 50°C.
Reduction: LiAlH4, ether solvents, low temperatures (0-10°C).
Substitution: NaOCH3, KOtBu, polar aprotic solvents, moderate temperatures (25-60°C).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structural properties.
Medicine: It is a precursor in the synthesis of Tianeptine, an antidepressant that modulates serotonin uptake.
Industry: The compound is utilized in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. In the case of its derivative, Tianeptine, the compound modulates the reuptake of serotonin in the brain, thereby exerting its antidepressant effects. The pathways involved include the serotonin transporter (SERT) and various intracellular signaling cascades .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes structural analogues and their key differences:
Physicochemical Properties
- Solubility: The hydroxyl derivative (CAS 26638-56-2) exhibits higher solubility in polar solvents like methanol compared to the dichloro parent compound.
- Thermal Stability: The dichloro compound (26638-66-4) has a higher boiling point (445.3°C) than the amino analogue (66981-75-7), likely due to stronger intermolecular forces from chlorine atoms.
- Acid-Base Behavior: The amino-substituted derivative (66981-75-7) shows basicity (pKa ~9–10), whereas the hydroxyl analogue (26638-56-2) is weakly acidic (pKa ~12.8).
Pharmacological Activity
- Neuropathic Pain Modulation : The dichloro parent compound (26638-66-4) lacks direct activity but is a precursor to tianeptine derivatives (e.g., compound 17 ), which exhibit dual serotonin reuptake enhancement and µ-opioid receptor agonism.
- Target Selectivity: Amino-substituted analogues (e.g., 66981-75-7) show reduced affinity for opioid receptors compared to tianeptine, highlighting the importance of the heptanoic acid side chain in parent drugs.
Industrial and Regulatory Considerations
- Supplier Availability : The dichloro compound (26638-66-4) is commercially available from suppliers like Xingrui Industry Co., Ltd. (China) and TRC (Canada).
- Regulatory Status: Hydroxy and amino derivatives are classified as pharmaceutical impurities (e.g., CAS 26638-56-2), requiring strict control per ICH guidelines.
Biological Activity
3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide (CAS No. 26638-66-4) is a compound that has garnered attention primarily as an intermediate in the synthesis of the antidepressant tianeptine. Understanding its biological activity is crucial for evaluating its potential therapeutic roles and safety profiles.
- Molecular Formula : C14H11Cl2NO2S
- Molecular Weight : 328.21 g/mol
- Structure : The compound features a thiazepine ring system with chlorine and methyl substituents, which may influence its biological interactions.
Research indicates that compounds related to tianeptine exhibit unique mechanisms of action that may include:
- Serotonin Reuptake Modulation : Unlike traditional SSRIs, tianeptine enhances serotonin uptake in certain contexts, which suggests a complex interaction with serotonin receptors and transporters.
- Neuroprotective Effects : Some studies suggest that thiazepine derivatives may exert neuroprotective effects through modulation of glutamate receptors and reduction of oxidative stress.
Antidepressant Properties
This compound is primarily noted for its role in synthesizing tianeptine. Tianeptine itself has been shown to:
- Alleviate symptoms of major depressive disorder (MDD).
- Improve mood and cognitive function in patients with depression.
- Exhibit anxiolytic properties, making it beneficial for patients with anxiety disorders.
Case Studies and Clinical Findings
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Study on Depression :
- A clinical trial involving patients diagnosed with MDD demonstrated significant improvement in depressive symptoms after treatment with tianeptine.
- Patients reported enhanced mood and reduced anxiety levels compared to those receiving placebo treatments.
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Anxiety Relief :
- Research has highlighted the efficacy of tianeptine in managing anxiety symptoms associated with withdrawal from alcohol and drugs.
- The compound was found to reduce both psychological distress and physical symptoms during withdrawal phases.
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Tianeptine | Antidepressant, anxiolytic | Serotonin modulation |
| 3,11-Dichloro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide | Intermediate; potential antidepressant | Precursor to tianeptine |
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are critical:
- Toxicological Studies : Limited data are available regarding the long-term effects of this compound. However, related compounds have undergone various toxicity evaluations.
- Regulatory Status : As an intermediate used in pharmaceutical synthesis, it is subject to strict regulatory scrutiny to ensure safety and efficacy.
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide?
The compound is synthesized via nucleophilic substitution of the chloride group in 3,11-dichloro-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide with amines or aminoalkyl esters. For example, coupling reactions with serotonin derivatives or alkanoic acids of varying chain lengths are used to optimize linker regions in drug hybrids (e.g., tianeptine derivatives). Reaction conditions typically involve refluxing in solvents like THF with bases such as NaOH or triethylamine .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Structural confirmation relies on NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For instance, ¹H NMR signals at δ 2.24–2.37 ppm confirm methyl groups, while IR peaks near 2,219 cm⁻¹ indicate nitrile (CN) stretches in related derivatives. X-ray crystallography may also be employed for solid-state conformation analysis, though no crystallographic data is explicitly reported for this compound .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Key precautions include using personal protective equipment (PPE), avoiding inhalation/contact, and storing in dry, ventilated, light-protected containers. Emergency protocols for ingestion or skin exposure involve rinsing with water and medical consultation. The compound’s hazards include potential aquatic toxicity (Hazard Code H410) and irritant properties .
Advanced Research Questions
Q. How can the linker region between the dibenzothiazepine core and pharmacophores be optimized for multi-target drug design?
In tianeptine derivatives, replacing the heptanoic acid chain with alkanoic acids of varying lengths (C3–C7) modulates pharmacokinetics and target engagement. For example, shorter chains may enhance blood-brain barrier penetration, while longer chains improve solubility. Structure-activity relationship (SAR) studies coupled with in vivo antiallodynic assays are critical for optimization .
Q. What contradictions exist in the literature regarding the compound’s biological activity, and how can they be resolved?
Discrepancies in reported efficacy (e.g., varying IC₅₀ values in neuropathic pain models) may arise from differences in assay conditions (e.g., cell lines, animal models) or impurity profiles. Rigorous batch-to-batch purity analysis (HPLC ≥95%) and standardized in vitro/in vivo protocols are recommended to reconcile data .
Q. What strategies are effective for improving the metabolic stability of derivatives containing the dibenzothiazepine scaffold?
Introducing electron-withdrawing groups (e.g., chloro substituents) or blocking metabolic hot spots (e.g., methyl groups) reduces oxidative degradation. Additionally, prodrug approaches, such as esterification of carboxylic acid moieties, enhance oral bioavailability. These modifications are validated via hepatic microsome assays and pharmacokinetic profiling .
Methodological Recommendations
- Synthetic Optimization : Use design of experiments (DoE) to evaluate solvent/base combinations for substitution reactions .
- Analytical Validation : Pair LC-MS with orthogonal techniques (e.g., elemental analysis) to confirm purity and structural integrity .
- In Vivo Testing : Employ validated neuropathic pain models (e.g., chronic constriction injury) to assess efficacy and toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
